molecular formula C5HBr3O2S B1594585 3,4,5-Tribromo-2-thenoic acid CAS No. 53317-05-8

3,4,5-Tribromo-2-thenoic acid

Cat. No.: B1594585
CAS No.: 53317-05-8
M. Wt: 364.84 g/mol
InChI Key: QEZRPOCNDKTQJO-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Thiophenecarboxylic Acids within Organic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental building blocks in the world of organic chemistry. researchgate.net When a carboxylic acid group is attached, it forms thiophenecarboxylic acid, a compound that can undergo a wide range of chemical reactions. The introduction of halogen atoms—such as bromine, chlorine, or iodine—onto the thiophene ring dramatically influences the molecule's reactivity and physical properties.

Halogenated thiophenecarboxylic acids are key intermediates in the synthesis of more complex molecules. beilstein-journals.orgresearchgate.net The presence of halogens can direct further chemical reactions to specific positions on the thiophene ring, a concept known as regioselectivity. researchgate.net This control is crucial for building intricate molecular architectures with desired functionalities.

These compounds are not merely laboratory curiosities; they are vital components in the production of pharmaceuticals, agrochemicals, and advanced materials like organic conductors and dyes. researchgate.neteprajournals.com For instance, certain halogenated thiophene derivatives have been investigated for their potential as insecticides. beilstein-journals.orgresearchgate.net

Significance of 3,4,5-Tribromo-2-thenoic Acid as a Polyhalogenated Thiophene Derivative

This compound stands out due to its high degree of halogenation. With three bromine atoms, it is considered a polyhalogenated compound. This extensive bromination significantly alters the electron distribution within the thiophene ring, making it a valuable tool for synthetic chemists.

The molecular formula of this compound is C₅HBr₃O₂S, and it has a molecular weight of 364.84 g/mol . aksci.com This high molecular weight is a direct result of the three heavy bromine atoms.

The IUPAC name for this compound is 3,4,5-tribromothiophene-2-carboxylic acid. aksci.com It is typically available as a solid with a purity of around 95% for research purposes. 1stsci.com

The significance of this particular compound lies in its potential as a precursor for creating even more complex and potentially bioactive molecules. The bromine atoms can be replaced with other functional groups through various chemical reactions, allowing for the synthesis of a diverse range of novel compounds.

Overview of Current Research Directions for Polyhalogenated Thiophene Carboxylic Acids

Current research involving polyhalogenated thiophene carboxylic acids is multifaceted and spans several scientific disciplines. A major focus is on the development of new synthetic methodologies to create these compounds more efficiently and with greater control over their structure. osi.lv This includes exploring novel catalytic systems and reaction conditions. beilstein-journals.orgresearchgate.net

Another significant area of research is the exploration of their applications in materials science. Polythiophenes, which are polymers derived from thiophene monomers, are known for their electrical conductivity. The properties of these polymers can be fine-tuned by incorporating halogenated thiophenes, potentially leading to the development of new organic electronic devices.

In the field of medicinal chemistry, researchers are investigating the biological activities of polyhalogenated thiophene derivatives. researchgate.net The introduction of halogens can enhance the therapeutic properties of a molecule or lead to entirely new biological functions. clockss.org Studies have explored their potential as antibacterial, antifungal, and even anticancer agents. researchgate.netclockss.org

Furthermore, the "halogen dance" reaction, a process where halogen atoms migrate around the thiophene ring, is a subject of ongoing study with polyhalogenated thiophenes. researchgate.netosi.lv Understanding and controlling this reaction could provide new pathways for synthesizing specifically substituted thiophene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromothiophene-2-carboxylic acid
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InChI

InChI=1S/C5HBr3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEZRPOCNDKTQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967924
Record name 3,4,5-Tribromothiophene-2-carboxylic acid
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Molecular Weight

364.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53317-05-8
Record name 3,4,5-Tribromo-2-thiophenecarboxylic acid
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Record name 3,4,5-Tribromo-2-thenoic acid
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Record name 3,4,5-Tribromothiophene-2-carboxylic acid
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Record name 3,4,5-tribromo-2-thenoic acid
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Chemical Reactivity and Transformational Chemistry of 3,4,5 Tribromo 2 Thenoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 3,4,5-tribromo-2-thenoic acid is a key site for chemical transformations, allowing for the synthesis of various derivatives.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, and this compound can undergo this reaction. Acyl chlorides are highly reactive intermediates used in the formation of esters, amides, and other carbonyl compounds. savemyexams.com Reagents commonly used for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. rsc.orgchemguide.co.uklibretexts.orgmasterorganicchemistry.com

The reaction with thionyl chloride is particularly common due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. masterorganicchemistry.com The general mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. masterorganicchemistry.com While specific studies on this compound are not widely detailed, the principles of converting similar halogenated thiophene (B33073) carboxylic acids to their corresponding acyl chlorides are well-established. For instance, 3,4,5-trichloro-2-thiophenecarboxylic acid is readily converted to its acid chloride using thionyl chloride. beilstein-journals.org

Table 1: Common Reagents for Acyl Chloride Formation

Reagent Formula Byproducts
Thionyl Chloride SOCl₂ SO₂, HCl
Phosphorus Pentachloride PCl₅ POCl₃, HCl

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. masterorganicchemistry.com For aromatic and heteroaromatic carboxylic acids, this reaction can be a pathway to introduce other functional groups in place of the carboxyl moiety. Halodecarboxylation is a specific type of decarboxylation where a halogen atom replaces the carboxylic acid group. acs.org

Several methods for halodecarboxylation have been developed, including those that are metal-catalyzed and those that are metal-free. osti.govnih.gov For instance, copper-catalyzed decarboxylative halogenation has been shown to be effective for a range of (hetero)aryl carboxylic acids. osti.govprinceton.edu These reactions often proceed via the formation of an aryl radical intermediate which is then trapped by a halogen atom transfer reagent. princeton.edu Reagents like N-bromosuccinimide (NBS) have been successfully used for the decarboxylative bromination of heteroarene carboxylic acids. researchgate.net The Hunsdiecker reaction, a classic method for halodecarboxylation, involves the use of silver salts of carboxylic acids treated with bromine, though modern variations often employ more convenient reagents. acs.org While direct examples for this compound are scarce, the principles suggest that it could undergo halodecarboxylation to yield tetrabromothiophene (B189479).

Table 2: Examples of Halodecarboxylation Methods

Method Key Reagents Comments
Copper-Catalyzed Copper salt, oxidant, halogen source Applicable to a broad range of (hetero)aryl carboxylic acids. osti.govprinceton.edu
NBS-Mediated N-Bromosuccinimide (NBS) Metal-free conditions have been developed for some substrates. nih.govresearchgate.net

Formation of Acyl Halides (e.g., Acid Chlorides)

Reactivity of the Thiophene Ring and Bromine Substituents

The polybrominated thiophene ring of this compound is ripe for a variety of transformations that leverage the reactivity of the carbon-bromine bonds and the thiophene core itself.

Halogen-metal exchange is a powerful tool in organometallic chemistry for creating carbon-nucleophiles. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. wikipedia.org For polyhalogenated aromatic systems, the site of the exchange is often directed by the acidity of the corresponding C-H bond or by kinetic factors. In the case of polybrominated thiophenes, the bromine at the α-position (adjacent to the sulfur atom) is generally the most reactive towards metal-halogen exchange.

For a related compound, tetrachlorothiophene (B1294677), reaction with n-butyllithium leads to selective metal-halogen exchange at the 2-position, which can then be quenched with an electrophile like carbon dioxide to form the corresponding carboxylic acid. beilstein-journals.orgbeilstein-journals.org Similarly, treating 2,4,5-tribromo-1-ethoxymethylimidazole with n-butyllithium resulted in selective exchange at the 2-position. rsc.org It is therefore highly probable that this compound, or its derivatives, would undergo lithium-halogen exchange preferentially at one of the α-bromine atoms (the 5-position, as the 2-position is occupied by the carboxylic acid). This would generate a lithiated thiophene species that can be used in subsequent C-C bond-forming reactions.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. nih.gov This reaction is generally facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. youtube.com Polyhalogenated thiophenes can undergo SₙAr, although the reactivity depends on the position of the halogens and the nature of the nucleophile.

Studies on nitro-substituted thiophenes have shown that they readily undergo SₙAr with amines. nih.gov For polyhalogenated thiophenes without strong activating groups, SₙAr reactions are less common but can occur under specific conditions. For example, nucleophilic substitution on polyfluoroarenes has been well-documented. mdpi.com The carboxylic acid group at the 2-position of this compound is an electron-withdrawing group, which should activate the thiophene ring towards nucleophilic attack. The bromine atoms at the 3- and 5-positions would be the most likely sites for substitution.

The bromine substituents on the thiophene ring of this compound are ideal handles for metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C and C-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. organic-chemistry.orgthermofisher.com The bromine atoms on the thiophene ring can serve as the halide component in Suzuki couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. mdpi.com The reactivity of the different bromine atoms may vary, potentially allowing for selective or sequential couplings.

Stille Coupling: The Stille reaction is another palladium-catalyzed cross-coupling that joins an organohalide with an organotin reagent. rsc.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. mdpi.com Brominated thiophenes are common substrates in Stille couplings for the synthesis of oligothiophenes and other conjugated materials. rsc.orgjcu.edu.au

Other Coupling Reactions: Other transition-metal-catalyzed reactions, such as the Kumada coupling (using Grignard reagents) and decarbonylative couplings, further expand the synthetic utility of halogenated thiophenes and their carboxylic acid derivatives. nih.gov Decarbonylative coupling reactions of carboxylic acid derivatives offer an alternative route to form C-C bonds. nih.govrsc.org

Table 3: Common Metal-Catalyzed Coupling Reactions for Brominated Thiophenes

Reaction Name Coupling Partners Catalyst
Suzuki-Miyaura Organohalide + Organoboron Palladium
Stille Organohalide + Organotin Palladium

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3,4,5-Tribromo-2-thenoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region, generally between 10-12 ppm. libretexts.org This characteristic shift is a clear indicator of the carboxylic acid functionality. Protons on carbons adjacent to the carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum provides further confirmation. The carbon atom of the carboxyl group (C=O) is characteristically found in the range of 160-185 ppm. chemrevise.org The carbon atoms within the thiophene (B33073) ring will exhibit shifts influenced by the attached bromine and carboxyl substituents. The presence of electronegative bromine atoms generally causes a downfield shift (deshielding) of the carbons they are attached to. organicchemistrydata.org The nitrile carbon, for comparison, absorbs further upfield around 115-120 ppm. libretexts.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 10-12 broad singlet Carboxylic acid proton (-COOH)
¹³C 160-185 singlet Carboxyl carbon (C=O)
¹³C Varies singlet Thiophene ring carbons (C2, C3, C4, C5)

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group.

A very broad absorption is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H bond stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.org Conjugation with the thiophene ring may lower this frequency by 20-30 cm⁻¹. libretexts.org Additionally, C-Br stretching vibrations will be present at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Table 2: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretch (hydrogen-bonded) 2500–3300 (broad)
Carbonyl (C=O) C=O stretch 1710–1760 (strong)
Thiophene Ring C=C and C-S stretches Fingerprint region
Carbon-Bromine C-Br stretch Below 1000

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, these techniques are essential for confirming its identity.

In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Due to the presence of three bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a distinctive M, M+2, M+4, and M+6 pattern.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₅HBr₃O₂S). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. semanticscholar.orgnovapublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined.

This technique would confirm the planar structure of the thiophene ring and the relative positions of the three bromine atoms and the carboxylic acid group. It would also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. semanticscholar.org The crystal packing arrangement, which describes how the molecules are arranged in the unit cell, would also be elucidated. researchgate.net

Computational and Theoretical Studies on 3,4,5 Tribromo 2 Thenoic Acid and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. It has been applied to study various thiophene (B33073) carboxylic acid derivatives, providing a theoretical framework for understanding their behavior. mdpi.com

The electronic properties of thiophene carboxylic acid derivatives have been a subject of theoretical investigation. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy gap between HOMO and LUMO (E_gap) is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com

For a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations have shown how different substituents influence the HOMO-LUMO gap. For instance, the reactivity of halogenated derivatives is influenced by the electronegativity of the attached halogen. mdpi.com These studies also allow for the calculation of other key electronic parameters such as ionization potential (I), which is the energy required to remove an electron, and electron affinity (A), the energy released when an electron is added. These values are fundamentally related to the HOMO and LUMO energies (I ≈ -E_HOMO and A ≈ -E_LUMO).

A study on butanoic acid derivatives utilized DFT at the B3LYP/6-31+G(d) level to analyze electronic properties and compare the stability and reactivity of different analogs. biointerfaceresearch.com Such analyses provide a basis for understanding the potential reactivity of 3,4,5-tribromo-2-thenoic acid.

Table 1: Calculated Electronic Properties of Thiophene Carboxylic Acid Analogs

Compound/Analog HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Thiophene carboxylic acid thiourea-Cl Data not available Data not available Decreasing gap with halogen
2-Thiophene carboxylic acid thiourea-Br Data not available Data not available Decreasing gap with halogen
2-Thiophene carboxylic acid thiourea-I Data not available Data not available Decreasing gap with halogen

Computational studies are instrumental in elucidating reaction mechanisms. For instance, the mechanism of decarboxylative halogenation of aromatic acids has been investigated using DFT. These studies can determine whether a reaction proceeds through, for example, a concerted mechanism or a radical pathway by calculating the energies of transition states. acs.org

In the case of iododecarboxylation of certain aromatic acids, a concerted conversion of an aroylhypohalide via a key transition state was found to be the operative mechanism, with a calculated energy barrier that is consistent with the required reaction temperatures. acs.org Similar computational approaches could be applied to understand the synthesis and reactivity of this compound, such as its formation via bromination and subsequent reactions. The synthesis of the analog, 3,4,5-trichloro-2-thiophenecarbonyl chloride, involves steps like lithiation or Grignard formation followed by carbonation, which are amenable to mechanistic investigation through computational modeling. beilstein-journals.org

The three-dimensional structure and conformational preferences of a molecule are key to its properties and reactivity. Quantum chemical calculations can be used to perform conformational analysis and identify the most stable (lowest energy) conformations. For derivatives of 2-thiophenecarboxylic acid, DFT calculations at a level like B3LYP/6-311+G(d,p) are used to optimize molecular geometries and find energy minima. This process is crucial for accurately predicting other properties like spectroscopic parameters. For flexible molecules, identifying the global energy minimum among multiple possible conformers is a critical step.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. For thioureide derivatives of 2-thiophene carboxylic acid, DFT has been used to obtain vibrational frequencies (IR spectra) and NMR chemical shifts. mdpi.com The calculated frequencies often show good agreement with experimental FT-IR spectra, helping to confirm the proposed molecular structures. mdpi.com

Similarly, for other classes of carboxylic acids, such as 1,2,3-triazole-4-carboxylic acids, combined NMR spectroscopy and quantum-chemical calculations have been used for detailed structural analysis. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts, which can then be scaled and compared to experimental values. mdpi.com Such correlative studies are invaluable for the structural elucidation of complex molecules like this compound.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analog

Spectroscopic Parameter Experimental Value Calculated Value (Method)
IR Frequency (C=O stretch) ~1700 cm⁻¹ Varies (e.g., B3LYP/6-311G(d,p))
¹³C NMR (COOH) ~160-170 ppm Varies (e.g., GIAO/mPW1PW91)

Conformational Analysis and Energy Minima

Molecular Modeling and Simulation Approaches

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks in Complex Heterocyclic Synthesis

The dense functionalization of 3,4,5-tribromo-2-thenoic acid makes it an excellent precursor for building more complex heterocyclic systems. researchgate.net The bromine atoms can be selectively substituted or used in cross-coupling reactions, while the carboxylic acid group can be converted into various other functionalities like esters, amides, or acid chlorides. This multi-handle nature is particularly valuable in synthetic campaigns targeting novel molecular architectures.

Halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgbeilstein-journals.org These insecticides exhibit selective activity against pests such as aphids, mites, and whiteflies, combined with low mammalian toxicity. beilstein-journals.org Research by Dow AgroSciences identified specific targets, XR-693 and XR-906, which require halogenated 2-thiophenecarboxylic acid derivatives for the assembly of the C-ring portion of the triazole products. beilstein-journals.org

While direct synthesis from this compound is not explicitly detailed, the development of manufacturing routes for its close analog, 3,4,5-trichloro-2-thiophenecarbonyl chloride, highlights the importance of such polysubstituted thiophenes. beilstein-journals.orgbeilstein-journals.org The general synthetic strategy involves converting the thiophene (B33073) carboxylic acid into a more reactive species, like an acid chloride, which is then coupled with other heterocyclic fragments to form the final 1,2,4-triazole insecticide. beilstein-journals.org The synthesis of 1,2,4-triazole derivatives is a well-established area of heterocyclic chemistry, with numerous methods available for ring formation. nih.govscispace.comjrespharm.comorganic-chemistry.orgresearchgate.netnih.gov

Intermediate for Polymer Synthesis and Functional Materials (e.g., Silylthiophenes, Polythiophenes)

Thiophene-based polymers, particularly polythiophenes, are a significant class of conducting polymers with wide-ranging applications in electronics, including transistors, solar cells, and sensors. cmu.edu The properties of polythiophenes can be finely tuned by introducing functional groups onto the thiophene monomer. This compound represents a potential starting point for creating functionalized polythiophenes.

The synthesis of regioregular polythiophenes often involves the polymerization of specifically functionalized thiophene monomers, such as 2,5-dihalogenated-3-alkylthiophenes, via metal-catalyzed cross-coupling reactions. cmu.educmu.edursc.org The bromine atoms on this compound can serve as handles for such polymerizations. Furthermore, the carboxylic acid group can be modified to introduce solubility-enhancing side chains or other functional moieties that can modulate the electronic properties of the resulting polymer. cmu.edu For instance, converting the acid to an ester or amide with a long alkyl chain could improve solubility, a key factor for processability. cmu.edu The synthesis of functional materials like silylthiophenes, which can act as precursors to more complex structures, is another potential application, leveraging the reactivity of the C-Br bonds for silylation reactions.

Development of Versatile Functionalized Thiophene Scaffolds

The true utility of this compound lies in its potential for creating a diverse library of functionalized thiophene scaffolds. The differential reactivity of the carboxylic acid group versus the three bromine atoms allows for a stepwise and controlled functionalization. For example, the carboxylic acid can be protected or converted to an ester, after which the bromine atoms can be selectively manipulated.

Methods for the selective functionalization of polyhalogenated thiophenes and related structures like thieno[3,2-b]thiophenes are well-documented. nih.govossila.com These strategies often involve metal-halogen exchange reactions using organolithium or magnesium reagents, followed by quenching with various electrophiles to introduce new substituents. beilstein-journals.orgbeilstein-journals.orgnih.gov Applying such techniques to this compound could yield a vast number of derivatives, where one or more bromine atoms are replaced with other groups (alkyl, aryl, cyano, etc.), creating scaffolds with tailored electronic and steric properties for various chemical and biological applications.

Data Tables

Table 1: Properties of this compound This table summarizes the key chemical properties of the title compound.

PropertyValueSource(s)
CAS Number 53317-05-8 alfa-chemistry.commusechem.com
Molecular Formula C₅HBr₃O₂S alfa-chemistry.commusechem.com
Molecular Weight 364.84 g/mol alfa-chemistry.commusechem.com
IUPAC Name 3,4,5-tribromothiophene-2-carboxylic acid alfa-chemistry.commusechem.com
Canonical SMILES C1(=C(SC(=C1Br)Br)C(=O)O)Br alfa-chemistry.com
InChI Key QEZRPOCNDKTQJO-UHFFFAOYSA-N alfa-chemistry.com
Purity ≥95% (typical commercial) musechem.com

Biological and Pharmacological Relevance of 3,4,5 Tribromo 2 Thenoic Acid Derivatives

Antimicrobial and Antifungal Activities of Thiophenecarboxylic Acid Derivatives

Thiophenecarboxylic acid derivatives are a well-established class of compounds exhibiting significant antimicrobial and antifungal properties. bch.rofarmaciajournal.com The search for new antimicrobial agents has driven research into these molecules, especially in light of increasing drug resistance. farmaciajournal.com

Studies have shown that thiourea (B124793) derivatives of 2-thiophenecarboxylic acid possess notable antifungal activity, particularly against resilient strains like Candida auris. mdpi.comnih.gov The ortho-methylated derivative of thiourea based on 2-thiophenecarboxylic acid, for instance, demonstrated the highest antifungal activity with a significant inhibitory effect on biofilm growth and microbial adherence. mdpi.comnih.gov Similarly, new thioureas derived from 3-thiophenecarboxylic acid have shown promising antifungal activity at concentrations ranging from 15.6 to 125 μg/mL. bch.ro

The antimicrobial spectrum of these derivatives is broad. Thiophene (B33073) compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netd-nb.info For example, certain thiophene derivatives showed excellent activity, comparable to standard drugs like ampicillin (B1664943) and gentamicin. d-nb.info Research into thiophene carboxamide derivatives has also revealed potent activity against drug-resistant Gram-negative bacteria. frontiersin.org The position and nature of substituents on the thiophene ring are critical; for example, a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring can lead to a more potent compound. frontiersin.org

Table 1: Antimicrobial Activity of Selected Thiophenecarboxylic Acid Derivatives

Compound Class Target Organism Activity/Observation Reference
Thiourea derivatives of 2-thiophenecarboxylic acid Candida auris High antifungal activity, inhibition of biofilm growth. mdpi.comnih.gov
Thioureas from 3-thiophenecarboxylic acid Fungal strains Antifungal activity at 15.6-125 μg/mL. bch.ro
Thiophene derivatives with pyridine (B92270) side chain Various bacteria Activity comparable to ampicillin and gentamicin. d-nb.info

Anti-inflammatory and Analgesic Properties of Thiophene-Fused Heterocyclic Systems

Thiophene and its fused heterocyclic derivatives are recognized for their significant anti-inflammatory and analgesic properties. bohrium.comnih.govresearchgate.net Several commercial anti-inflammatory drugs, such as tiaprofenic acid and tinoridine, are based on the thiophene scaffold. bohrium.comresearchgate.net These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). bohrium.com

Research on fused benzothiophene (B83047) derivatives has identified compounds with significant analgesic activity. nih.gov In studies using visceral pain models in mice, these compounds effectively inhibited pain at high doses. nih.gov Thiophene-fused pyrazole (B372694) derivatives have also been synthesized and screened for anti-inflammatory activity, with some showing good efficacy. tandfonline.com The mechanism often involves the modulation of inflammatory mediators like cytokines and prostaglandins. bohrium.com The presence of carboxylic acid, ester, amine, and amide groups is frequently associated with the anti-inflammatory activity of these compounds. bohrium.comresearchgate.net

Potential Anthelmintic, Anticancer, and Anti-thyroid Activities of Related Compounds

The structural versatility of thiophene derivatives has led to their investigation in a wide range of therapeutic areas beyond antimicrobial and anti-inflammatory applications.

Anthelmintic Activity: Certain thiophene derivatives have demonstrated potent anthelmintic effects. farmaciajournal.com For example, a thiophene derivative isolated from Tagetes patula showed 100% efficacy in egg hatch and larval development tests against the nematode Haemonchus contortus. encyclopedia.pubnih.gov Synthetic derivatives, such as substituted cinnolothiophenes, have also been evaluated, with halogen-substituted compounds showing potent anthelmintic activity. amazonaws.com

Anticancer Activity: The thiophene moiety is present in several anticancer agents. researchgate.net Derivatives of thiophene have been shown to inhibit the proliferation of various cancer cell lines, including liver, prostate, and breast cancer cells. mdpi.com The mechanism of action can involve the inhibition of critical enzymes like VEGFR-2 and AKT, leading to cell cycle arrest and apoptosis. mdpi.com The presence of specific substituents, such as a chloro group on a thienopyrimidine core, can significantly enhance cytotoxic activity. mdpi.com Bromothiophene derivatives have also been noted for their anticancer potential, which may be due to the thiophene ring's lipophilicity improving membrane permeability.

Anti-thyroid Activity: While less common, some thiophene-containing compounds have been explored for their potential in treating thyroid disorders. Thiourea derivatives, a class known for anti-thyroid properties, can be synthesized from a thiophene core. farmaciajournal.com More specifically, novel 2,4-diarylaminopyrimidine derivatives, which can incorporate a thiophene ring, have been designed and shown to exhibit potent anti-thyroid cancer activity by inhibiting focal adhesion kinase (FAK). nih.gov

Insecticidal Activities of Derived Compounds

Thiophene-based compounds have also been investigated for their insecticidal properties. farmaciajournal.com Natural thiophenes produced by plants in the Asteraceae family are known to possess insecticidal and phototoxic effects. encyclopedia.pub This suggests that synthetic derivatives of thiophene could be developed as effective insecticides.

Enzyme Inhibition Studies (e.g., Reverse Transcriptase Inhibitors)

Thiophene derivatives have been identified as potent inhibitors of various enzymes, a key mechanism for their therapeutic effects. nih.gov

One significant area of research is their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govacs.orgmdpi.com Thiophene[3,2-d]pyrimidine derivatives have been designed that show broad-spectrum activity against wild-type and mutant HIV-1 strains, with some compounds exhibiting potency in the low nanomolar range. nih.govacs.org These inhibitors bind to a specific allosteric site on the reverse transcriptase enzyme, interfering with the replication of the virus. mdpi.com Molecular docking studies have been crucial in optimizing these compounds to improve their binding affinity and resistance profiles. nih.gov

Beyond reverse transcriptase, thiophenecarboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors, an enzyme implicated in schizophrenia. nih.gov Furthermore, thiophene-carboxylic acid derivatives have shown inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.gov

Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of thiophene derivatives influences their biological activity. researchgate.netrsc.org These investigations help in designing more potent and selective therapeutic agents. nih.gov

SAR studies on anti-inflammatory thiophene derivatives have highlighted that specific substitution patterns are crucial for their activity against enzymes like COX and LOX. bohrium.com For antimicrobial agents, the nature and position of substituents on the thiophene ring can dramatically alter efficacy. For instance, in a series of thiophene carboxamides, a substituent in the meta position was found to be more potent against certain bacteria than ortho or para substitutions. frontiersin.org

The electronic and steric properties of substituents on the thiophene ring have a profound impact on the pharmacological profile of the derivatives.

For antimicrobial thiourea derivatives of 3-thiophenecarboxylic acid, the presence of electron-withdrawing groups like halogens on an attached aromatic ring was found to enhance activity. The compound N-(2,6-dichlorophenyl)-N'-(3-thenoyl)-thiourea was identified as particularly active. bch.ro In another study, changing the substituents at the 2-position of the thiophene ring was found to significantly affect the antimicrobial outcome. d-nb.info

In the context of anticancer activity, substitutions on thienopyrimidine and thieno[3,2-b]pyrrole series showed that halogen substitutions (chloro, bromo, fluoro) and electron-donating groups (methyl) have distinct effects on cytotoxicity against different cancer cell lines. mdpi.com For example, a chloro derivative showed the best activity, while a methyl group substitution lowered it. mdpi.com This highlights the intricate role that substituents play in the interaction between the compound and its biological target.

Table 2: List of Compounds Mentioned

Compound Name
3,4,5-Tribromo-2-thenoic acid
Tiaprofenic acid
Tinoridine
N-(2,6-dichlorophenyl)-N'-(3-thenoyl)-thiourea

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for Polyhalogenated Thiophenecarboxylic Acids

The traditional synthesis of polyhalogenated compounds often involves harsh reagents and environmentally persistent solvents. Consequently, a significant research thrust is the development of green and sustainable methods for the synthesis of 3,4,5-tribromo-2-thenoic acid and related polyhalogenated thiophenecarboxylic acids. These new methodologies prioritize environmental benignity without compromising yield or selectivity. nih.govnih.gov

Key strategies in this area include:

Use of Eco-Friendly Reagents and Solvents: Research is moving towards replacing traditional halogenating agents with greener alternatives. scholaris.ca Methodologies employing hydrogen peroxide as an oxidant with hydrobromic acid or sodium halides as the bromine source are gaining traction. scholaris.cacdnsciencepub.com These reactions often use environmentally friendly solvents like water or ethanol, with water being the only byproduct of the hydrogen peroxide oxidant. nih.govnih.govscholaris.ca

Catalytic Systems: The development of efficient and recyclable catalysts is central to green synthesis. nih.gov For instance, the use of pyridine-2-carboxylic acid has been shown to be effective as a recyclable, dual acid-base catalyst in related heterocyclic syntheses, a strategy that could be adapted for thiophene (B33073) functionalization. nih.gov

Renewable Feedstocks: A long-term goal is the synthesis of thiophene derivatives from renewable resources. nih.gov Bio-based starting materials, such as polysaccharides, are being explored for the production of thiophene cores like 2,5-thiophenedicarboxylic acid, representing a major step towards a sustainable chemical industry. nih.gov

Process Intensification: Techniques like micelle-promoted synthesis in bio-based media (e.g., ethyl lactate (B86563) and water) can enhance reaction rates and facilitate product separation, reducing energy consumption and waste. chemrevlett.com

ParameterTraditional HalogenationGreen Halogenation Methodologies
Halogen Source Elemental Bromine (Br₂)Hydrobromic Acid (HBr), Sodium Bromide (NaBr)
Oxidant N-Bromosuccinimide (NBS)Hydrogen Peroxide (H₂O₂)
Solvent Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃)Water, Ethanol nih.govscholaris.ca
Byproducts Organic waste, succinimideWater scholaris.ca
Catalyst Often stoichiometric reagentsRecyclable catalysts, metal-free systems cdnsciencepub.comnih.gov

Exploration of Novel Chemical Transformations and Derivatization Strategies

The multiple reactive sites on this compound—the three distinct bromine atoms and the carboxylic acid group—offer vast opportunities for creating diverse molecular architectures. Future research will focus on selectively manipulating these sites to build a library of novel derivatives.

Site-Selective Cross-Coupling: The differential reactivity of the bromine atoms at the 3, 4, and 5-positions of the thiophene ring is a key area of exploration. bohrium.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, can be used to introduce new carbon-carbon bonds. researchgate.netdntb.gov.ua Research efforts are directed at controlling the regioselectivity of these couplings through careful selection of catalysts, ligands, and reaction conditions to functionalize a single halogen position at a time. bohrium.comresearchgate.net

Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for a wide range of transformations. nih.gov Esterification and amidation reactions can be employed to generate new families of compounds. nih.gov For example, the synthesis of tertiary amides from thiophene-2-carboxylic acids has led to compounds with significant biological activity. nih.gov

Halogen Dance Chemistry: The "halogen dance" reaction, which involves the base-catalyzed migration of halogen atoms around the thiophene ring, presents a sophisticated strategy for synthesizing otherwise inaccessible isomers. osi.lvacs.org Applying this reaction to this compound could yield novel substitution patterns.

Decarboxylative Reactions: While counterintuitive to some applications, decarboxylative functionalization, such as halodecarboxylation, could be used to replace the carboxylic acid group with another halogen, leading to tetra-halogenated thiophenes. acs.org

Reaction TypeReagents/CatalystsPotential Products from this compound
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted tribromo- or dibromo-thenoic acids
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst systemAlkynyl-substituted tribromo- or dibromo-thenoic acids
Amidation Amines, Coupling agents (e.g., HATU, EDCI)3,4,5-Tribromo-2-thenoic amides nih.gov
Esterification Alcohols, Acid catalyst3,4,5-Tribromo-2-thenoic esters
Halogen Dance Strong base (e.g., LDA)Isomeric tribromothenoic acids osi.lv

Integration of Advanced Computational Methods for Rational Design

Advanced computational chemistry is becoming an indispensable tool for accelerating research and development, enabling the rational design of molecules and the prediction of their properties before undertaking complex and resource-intensive synthesis.

Predicting Reactivity and Selectivity: Quantum mechanics (QM) and Density Functional Theory (DFT) are powerful methods for predicting the outcome of chemical reactions. wuxibiology.com By calculating properties like the distribution of Highest Occupied Molecular Orbitals (HOMO) and Molecular Electrostatic Potential (MESP), researchers can predict which of the three bromine atoms is most susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. wuxibiology.comresearchgate.net This predictive power is crucial for designing site-selective functionalization strategies. bohrium.com

Simulating Molecular Properties: DFT calculations can accurately predict various properties of novel derivatives, including their electronic structure, HOMO-LUMO gap, and vibrational spectra (FT-IR, Raman). mdpi.comnih.gov This information is vital for designing molecules with specific electronic or optical properties for materials science applications. mdpi.com

Virtual Screening and Docking: In drug discovery, computational docking simulations can predict how derivatives of this compound might bind to the active sites of therapeutic targets like enzymes or receptors. nih.govnih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted binding affinity and potential biological activity. nih.gov

Computational MethodPredicted Property/ApplicationRelevance to this compound
Density Functional Theory (DFT) Optimized molecular geometry, HOMO/LUMO energy gap, vibrational frequencies. mdpi.comnih.govRational design of derivatives with tailored electronic properties for materials.
Quantum Mechanics (QM) Reaction pathways, transition state energies, regioselectivity. wuxibiology.comPredicting the site of reaction for selective cross-coupling or halogenation.
Molecular Docking Ligand-protein binding modes, binding affinity scores. nih.govnih.govIdentifying promising derivatives for drug discovery and predicting their mechanism of action.
MESP Analysis Electrophilic and nucleophilic reactive sites. researchgate.netGuiding synthetic strategies by identifying the most reactive atoms.

Expansion of Applications in Advanced Materials and Niche Chemical Technologies

The unique electronic characteristics of polyhalogenated thiophenes make them prime candidates for use in next-generation organic electronics and other advanced technologies. nih.gov Research is focused on leveraging the specific structure of this compound to create materials with enhanced performance.

Organic Electronics: Thiophene-based polymers are foundational to the field of organic electronics. researchgate.net The high degree of halogenation in this compound can enhance the electron-accepting properties of its derivatives, making them suitable as n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as components in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). nih.govsmolecule.com The carboxylic acid group provides a convenient anchor point for polymerization or for grafting onto surfaces.

Conducting Polymers: Through derivatization via cross-coupling reactions, this compound can serve as a monomer for novel conjugated polymers. dntb.gov.ua The steric and electronic effects of the remaining bromine atoms and the functionalized carboxyl group can be used to fine-tune the polymer's solubility, morphology, and electronic properties.

Niche Applications: Beyond electronics, derivatives are being explored as building blocks for agrochemicals and specialty dyes, where the thiophene core and halogen substituents can impart specific biological activities or chromophoric properties. researchgate.net

Application AreaKey Derivative PropertyPotential Role of this compound
Organic Field-Effect Transistors (OFETs) High electron mobility, stabilityPrecursor to n-type semiconductor materials. smolecule.com
Organic Photovoltaics (OPVs) Tunable HOMO/LUMO levels, good light absorptionComponent of donor or acceptor materials. smolecule.com
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yieldBuilding block for emissive or charge-transport layers.
Chemical Sensors Responsive electronic propertiesFunctionalized derivatives can be designed to interact with specific analytes. smolecule.com
Agrochemicals Specific biological activityThe polyhalogenated core can be a key pharmacophore. researchgate.net

In-depth Pharmacological Profiling and Targeted Drug Discovery Efforts Based on Derivatives

The thiophene ring is recognized as a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govrsc.org The combination of this core with multiple halogens and a carboxylic acid makes this compound an attractive starting point for drug discovery programs.

Broad-Spectrum Biological Screening: A key future direction is the synthesis of a diverse library of derivatives (amides, esters, biaryls, etc.) from this compound for broad screening against a range of biological targets. Thiophene derivatives have historically shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govnih.gov

Targeted Enzyme Inhibition: Research has shown that substituted thenoic acids can be potent and specific enzyme inhibitors. For example, thiophene-2-carboxylic acid derivatives have been developed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov Similarly, substituted benzoic acids have been designed to inhibit dihydrofolate reductase in Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. nih.gov Derivatives of this compound could be designed and screened as inhibitors for these and other critical enzyme targets.

Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization and biological testing will allow for the development of clear Structure-Activity Relationships. nih.gov This involves determining how changes in the substitution pattern—for instance, which bromine is replaced or the nature of the group attached to the carboxylic acid—affect biological potency and selectivity. This data is essential for optimizing lead compounds into viable drug candidates.

Therapeutic AreaPotential Drug TargetRationale for Thiophene Derivatives
Oncology Protein kinases, histone deacetylases (HDACs)Thiophene scaffolds are common in kinase inhibitors; functional groups can target active sites. nih.gov
Infectious Diseases (Viral) Viral polymerases (e.g., HCV NS5B), proteasesThiophene-based molecules have shown potent antiviral activity. nih.govnih.gov
Infectious Diseases (Bacterial) Dihydrofolate reductase (DHFR), DNA gyraseHalogenated aromatics are known to have antimicrobial properties; the scaffold can mimic natural substrates. nih.gov
Inflammation Cyclooxygenase (COX) enzymes, cytokinesMany anti-inflammatory drugs incorporate aromatic acid motifs. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3,4,5-Tribromo-2-thenoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting bromination conditions (e.g., stoichiometry of brominating agents, temperature, and reaction time). For brominated aromatic acids, controlled stepwise bromination under inert atmospheres minimizes side reactions. Purification via recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) can isolate the target compound. Analytical techniques like HPLC or GC-MS should monitor intermediate stages to identify unreacted precursors or byproducts. Reference protocols for similar brominated benzoic acids (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) highlight the importance of pH control during workup to prevent debromination .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. The deshielding effect of bromine substituents aids in assigning positions.
  • IR Spectroscopy : Confirms the carboxylic acid group (C=O stretch ~1700 cm1^{-1}) and hydrogen bonding patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (due to bromine’s natural 79^{79}Br/81^{81}Br ratio).
    Cross-validation with databases like NIST Chemistry WebBook ensures data reliability, as demonstrated for structurally related brominated acids .

Q. What are the common impurities in this compound synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include partial bromination products (e.g., di- or mono-brominated analogs) and oxidized byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates these. Recrystallization in ethanol/water mixtures or preparative TLC using silica gel plates (eluent: dichloromethane/methanol 9:1) can isolate the pure compound. Purity ≥95% is achievable, as validated in specifications for analogous brominated acids .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns of this compound be systematically analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of bromine substituents and carboxylic acid dimers. Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R22_2^2(8) rings). Computational tools like Mercury or CrystalExplorer visualize intermolecular interactions. Studies on bromophenol derivatives show that bromine’s steric bulk disrupts planar stacking, favoring layered crystal structures .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Bromine’s electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa) and activates ortho/para positions for electrophilic attacks. Solvent effects (e.g., DMSO vs. water) are incorporated via implicit solvation models. Comparative studies with non-brominated analogs (e.g., 3,4,5-Trimethoxybenzoic acid) highlight bromine’s role in modulating reaction pathways .

Q. How do researchers resolve contradictions in thermal stability data for this compound?

  • Methodological Answer : Contradictory melting points or decomposition temperatures arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled heating rates (e.g., 10°C/min) identify phase transitions. Cross-referencing with high-purity standards (e.g., ≥98% purity by HPLC) minimizes discrepancies. For example, NIST’s protocols for 3,5-Dibromo-4-hydroxybenzoic acid emphasize baseline correction and inert atmosphere use to ensure reproducibility .

Data Validation and Reporting

Q. How should researchers validate the purity of this compound for publication?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) confirms purity ≥95%.
  • Elemental Analysis : Matches calculated C, H, Br, and O percentages within ±0.3%.
  • Spectroscopic Consistency : NMR and IR data must align with literature or computational predictions.
    Detailed methodologies from Thermo Scientific’s specifications for brominated acids provide a benchmark .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.